molecular formula C11H11N3O3 B4142309 2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide

2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide

Cat. No.: B4142309
M. Wt: 233.22 g/mol
InChI Key: CLXCRCMVXJEEFP-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide is a heterocyclic compound that features a five-membered ring containing a urea substituent at the 4th position. This compound is known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide typically involves the reaction of phenylacetic acid with urea under controlled conditions. The process includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated, aminated, or thiolated derivatives .

Scientific Research Applications

2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide involves its interaction with cellular components to exert its effects. It is known to:

    Target Molecular Pathways: Interact with enzymes and proteins involved in cellular repair and regeneration.

    Modulate Inflammatory Responses: Reduce inflammation by inhibiting pro-inflammatory mediators.

    Enhance Wound Healing: Promote cell proliferation and tissue regeneration

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide stands out due to its specific phenylacetamide moiety, which imparts unique chemical and biological properties. This makes it particularly effective in applications where both antimicrobial and anti-inflammatory effects are desired .

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-9(12-7-4-2-1-3-5-7)6-8-10(16)14-11(17)13-8/h1-5,8H,6H2,(H,12,15)(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXCRCMVXJEEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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